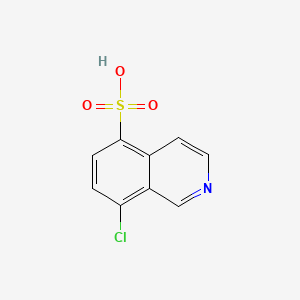

8-Chloro-5-isoquinolinesulfonic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-5-isoquinolinesulfonic Acid is a biochemical compound with the molecular formula C9H6ClNO3S . It has an average mass of 243.667 Da and a monoisotopic mass of 242.975693 Da . This compound is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 8-Chloro-5-isoquinolinesulfonic Acid consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Antifungal Mechanisms

8-Chloro-5-isoquinolinesulfonic acid, as part of the 8-hydroxyquinoline derivatives, has been explored for its antifungal properties. Research indicates these compounds, including clioquinol and related derivatives, exhibit antifungal activity by damaging fungal cell walls and inhibiting the formation of pseudohyphae in Candida albicans. They compromise the functional integrity of cytoplasmic membranes, reinforcing the potential of 8-hydroxyquinolines in drug development against fungal infections (Pippi et al., 2018).

Spectroscopic Properties and Computational Studies

The spectroscopic properties of 8-hydroxyquinoline derivatives have been characterized, showing their potential in the synthesis of new azo dyes. These dyes exhibit significant red shifts in their electron absorption spectra when chloro groups are introduced, enhancing their acidic character. This suggests utility in dye development and spectroscopic applications (Mirsadeghi et al., 2022).

Chemical Synthesis

The chemical synthesis of 8-hydroxyquinoline derivatives has been optimized through methods like Suzuki–Miyaura cross-coupling, allowing the synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline. These methods offer a pathway for the synthesis of diverse 8-hydroxyquinoline-based compounds, which could be valuable in various scientific and industrial applications (Heiskanen & Hormi, 2009).

Analytical Applications

8-Chloro-5-isoquinolinesulfonic acid and its derivatives have been studied for their potential as chemosensors for metal ions like cadmium. These compounds respond selectively to Cd2+ over other metal ions with significant fluorescence increases, suggesting their application in environmental monitoring and food safety (Prodi et al., 2001).

Corrosion Inhibition

Studies on 8-hydroxyquinoline derivatives have revealed their potential as corrosion inhibitors for metals in acidic environments. These compounds exhibit high efficiency in protecting steel surfaces against corrosion, attributed to their ability to form protective layers on metal surfaces. This property is particularly useful in industries where metal preservation is crucial (Douche et al., 2020).

Safety and Hazards

作用機序

Target of Action

It’s known that quinoline derivatives, such as 8-chloro-5-isoquinolinesulfonic acid, have a wide range of pharmacological activities .

Mode of Action

It’s suggested that a non-chelating mechanism might be responsible for its antifungal activity . The compound forms complexes with a wide range of metal ions, which could potentially interfere with essential biochemical processes .

Biochemical Pathways

Given its structural similarity to other quinoline derivatives, it may interact with various biochemical pathways, potentially disrupting the normal functioning of cells .

Pharmacokinetics

The compound has a molecular weight of 243.67 , which may influence its absorption and distribution within the body.

Result of Action

Given its potential antifungal activity , it may disrupt the growth and proliferation of fungal cells.

特性

IUPAC Name |

8-chloroisoquinoline-5-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJWBVKJWGPQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5-isoquinolinesulfonic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

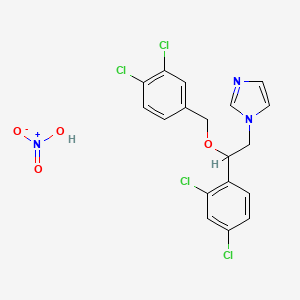

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)